6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Description
6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-7-3-1-6(2-4-7)5-11-13-8-9(17)12-10(18)15-14-8/h1-5,16H,(H,13,14)(H2,12,15,17,18)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUELOVHPLDITRC-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione typically involves the condensation of 4-hydroxybenzaldehyde with 3,5-dioxo-1,2,4-triazine-6-hydrazone under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinyl group can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The hydroxyphenyl and hydrazinyl groups play a crucial role in the binding process, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
- 6-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
- 6-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Uniqueness
6-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
